molecular formula C18H24N2O4 B11704124 Pentyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Pentyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11704124
M. Wt: 332.4 g/mol
InChI Key: FSOZJBKYCCKODB-UHFFFAOYSA-N
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Description

Pentyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a tetrahydropyrimidine ring, which is a common structural motif in many biologically active molecules. The presence of the methoxyphenyl group and the pentyl ester adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate and urea under acidic conditions to form the tetrahydropyrimidine ring. The resulting intermediate is then esterified with pentanol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Pentyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

Scientific Research Applications

Pentyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Pentyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenyl derivatives: Compounds like 4-methoxyphenylacetic acid and 4-methoxyphenylhydrazine share the methoxyphenyl group.

    Tetrahydropyrimidine derivatives: Compounds such as 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its various esters.

Uniqueness

Pentyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the combination of its structural features, including the methoxyphenyl group, the tetrahydropyrimidine ring, and the pentyl ester. This combination imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

pentyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C18H24N2O4/c1-4-5-6-11-24-17(21)15-12(2)19-18(22)20-16(15)13-7-9-14(23-3)10-8-13/h7-10,16H,4-6,11H2,1-3H3,(H2,19,20,22)

InChI Key

FSOZJBKYCCKODB-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OC)C

Origin of Product

United States

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